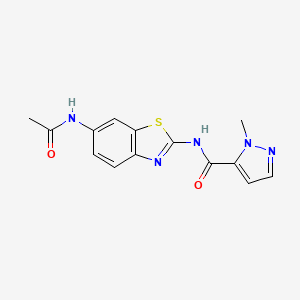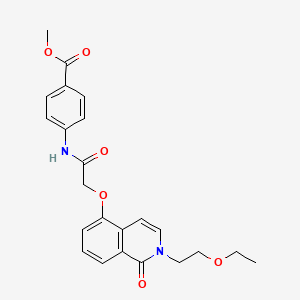![molecular formula C11H15ClN4 B2929595 [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2380175-05-1](/img/structure/B2929595.png)
[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a triazole ring and a dimethylphenyl group, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the Dimethylphenyl Group: This step involves the reaction of the triazole intermediate with a dimethylphenyl halide under basic conditions.
Formation of the Methanamine Group: The final step includes the reduction of a nitrile or imine intermediate to form the methanamine group, followed by the addition of hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or the dimethylphenyl group to a more reduced form.
Substitution: The triazole ring and the dimethylphenyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides and a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Imines, nitriles
Reduction: Dihydrotriazoles, reduced dimethylphenyl derivatives
Substitution: Halogenated or alkylated triazole derivatives
Scientific Research Applications
Chemistry
In organic chemistry, [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethylphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid
- [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethylamine
Uniqueness
Compared to similar compounds, [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methanamine group allows for further chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
[1-(2,6-dimethylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-8-4-3-5-9(2)11(8)15-7-10(6-12)13-14-15;/h3-5,7H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEWROQNXYVMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

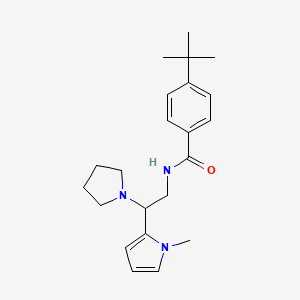
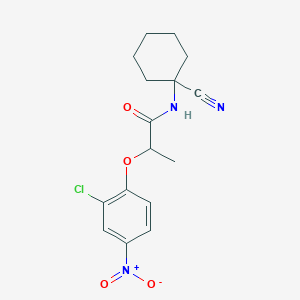

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![1-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2929521.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
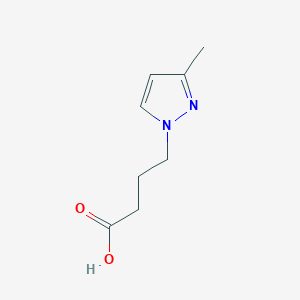

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
